2-chloro-4-[(diethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that falls under the category of synthetic pharmaceuticals. This compound is characterized by its unique structure, which includes a chloro group, a diethylamino side chain, and a tetrahydrobenzochromene moiety. Its chemical formula is , and it possesses various pharmacological properties that make it of interest in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving starting materials that are readily available in chemical laboratories. It has been referenced in scientific literature and databases such as PubChem, which provides detailed information on its molecular structure and properties.
This compound is classified as a synthetic organic molecule with potential applications in pharmacology due to its structural features that may interact with biological systems.
The synthesis of 2-chloro-4-[(diethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step synthetic pathways. The initial steps might include the formation of the benzochromene backbone followed by functionalization to introduce the chloro group and the diethylamino methyl side chain.
CC(C)N(CC)C1=CC(=C2C(=C1)C(=O)O2)C(=CC(Cl)=O)CThe compound can participate in various chemical reactions typical for organic compounds containing a chloro group and an amine.
Each reaction requires specific conditions such as temperature, solvent choice, and catalyst presence to achieve optimal yields.
The mechanism of action for 2-chloro-4-[(diethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully elucidated but may involve interaction with neurotransmitter systems or modulation of enzyme activities.
Research indicates that compounds with similar structures may act on receptors or enzymes related to neurotransmission or inflammation pathways.
Studies have shown that similar compounds exhibit significant biological activity, suggesting potential therapeutic uses.
Due to its unique structure and properties, 2-chloro-4-[(diethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may find applications in:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5